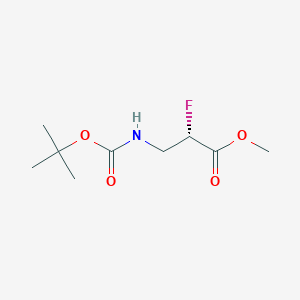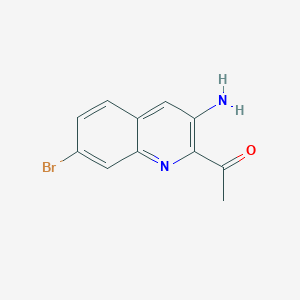
1-(3-Amino-7-bromoquinolin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-7-bromoquinolin-2-yl)ethanone is a quinoline derivative with significant potential in various scientific fields. Quinoline compounds are known for their diverse biological and pharmaceutical activities, making them essential in drug discovery and medicinal chemistry . The unique structure of this compound, which includes an amino group and a bromine atom, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-7-bromoquinolin-2-yl)ethanone typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions to form the quinoline core.
Industrial production methods often employ transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
1-(3-Amino-7-bromoquinolin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include nitroquinolines, dehalogenated quinolines, and substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-7-bromoquinolin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-7-bromoquinolin-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-7-bromoquinolin-2-yl)ethanone can be compared with other quinoline derivatives, such as:
1-(3-Aminoquinolin-2-yl)ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(7-Bromoquinolin-2-yl)ethanone: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
1-(3-Nitro-7-bromoquinolin-2-yl)ethanone: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.
The presence of both the amino group and the bromine atom in this compound makes it unique, offering a combination of reactivity and biological activity that is not found in other similar compounds.
Eigenschaften
Molekularformel |
C11H9BrN2O |
|---|---|
Molekulargewicht |
265.11 g/mol |
IUPAC-Name |
1-(3-amino-7-bromoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H9BrN2O/c1-6(15)11-9(13)4-7-2-3-8(12)5-10(7)14-11/h2-5H,13H2,1H3 |
InChI-Schlüssel |
XCJFRRJMACYPIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13653092.png)
![[2,2'-Bipyridine]-5,5'-dicarbohydrazide](/img/structure/B13653098.png)
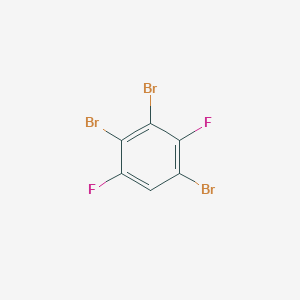
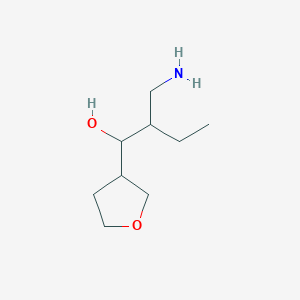
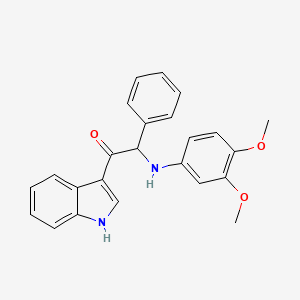
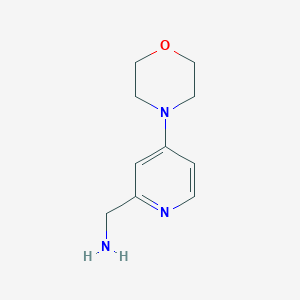
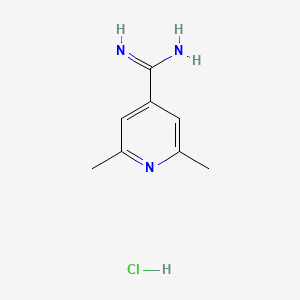
![1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13653134.png)
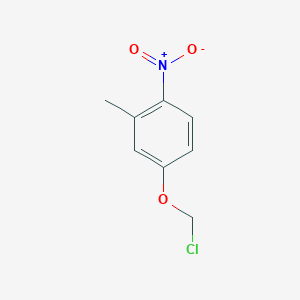
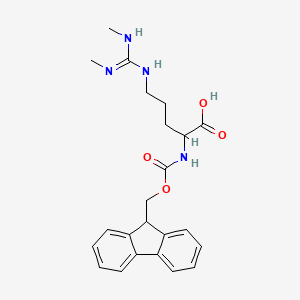
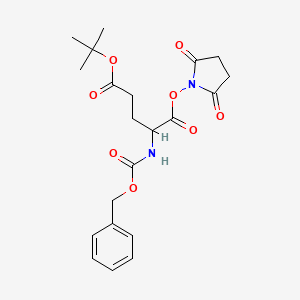
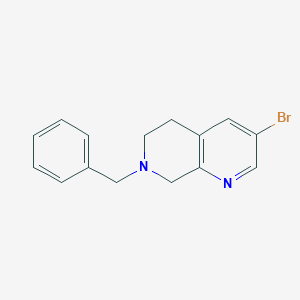
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
